1,3-Dichloro-2-(prop-2-yn-1-yl)benzene
Description
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene (CAS 3598-66-1) is an organochlorine compound featuring a benzene ring substituted with chlorine atoms at the 1- and 3-positions and a propargyloxy group (-O-CH₂-C≡CH) at the 2-position. Its molecular formula is C₉H₆Cl₂O, and it is also known as 1,3-dichloro-2-(prop-2-ynyloxy)benzene . The compound’s structure enables diverse reactivity, particularly in cross-coupling reactions and as a precursor in specialty chemical synthesis.
Properties
IUPAC Name |
1,3-dichloro-2-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-4-7-8(10)5-3-6-9(7)11/h1,3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKKNUFKXBSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene typically involves the alkylation of 1,3-dichlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,3-dichloro-2-(prop-2-en-1-yl)benzene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1,3-dichloro-2-(prop-2-yn-1-yl) derivatives.
Oxidation: Formation of 1,3-dichloro-2-(prop-2-yn-1-yl)benzaldehyde or 1,3-dichloro-2-(prop-2-yn-1-yl)benzoic acid.
Reduction: Formation of 1,3-dichloro-2-(prop-2-en-1-yl)benzene.
Scientific Research Applications
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The chlorine atoms enhance the compound’s electrophilicity, facilitating its participation in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic and Steric Effects: The propargyloxy group in the target compound introduces both electron-withdrawing (via oxygen) and π-conjugative effects, enhancing its utility in cycloaddition reactions (e.g., click chemistry) . In contrast, the 3-nitrophenyl substituent in 1,3-Dichloro-2-(3-nitrophenyl)benzene () provides stronger electron withdrawal, making it suitable for bioactivity studies (e.g., cannabinoid receptor modulation). Steric hindrance: The iodoethynyl group in 1,3-dichloro-2-(iodoethynyl)benzene () facilitates palladium-catalyzed cross-coupling, with steric bulk improving regioselectivity in pyrrolidine synthesis.
Synthetic Pathways: Suzuki coupling is common for aryl-chlorine derivatives (e.g., ), but microwave-assisted methods (e.g., Knoevenagel condensation in ) offer higher efficiency for nitro-substituted analogs.
Applications :
- Agrochemicals : Compounds like 4-(2-Bromomethyl-4-propyl-1,3-dioxolane-2-yl)-1,3-dichlorobenzene () highlight the role of dichlorobenzene derivatives in pesticide intermediates.
- Pharmaceuticals : Propargyl-containing compounds (e.g., ) are leveraged for antiproliferative activity or dendritic wedge synthesis.
Structural and Crystallographic Insights
- Hydrogen Bonding and Packing : Unlike 1-(3,3-Dichloroallyloxy)-2-nitrobenzene (), which lacks classical hydrogen bonds but exhibits intramolecular C–H···Cl interactions, the target compound’s propargyloxy group may influence crystal packing via van der Waals forces or alkyne π-stacking. Tools like SHELXL () and Mercury () are critical for analyzing such differences.
- Conformational Flexibility : The allyloxy group in 1-chloro-3-(prop-2-en-1-yloxy)benzene () allows for greater rotational freedom compared to the rigid propargyloxy group, impacting thermal stability and reactivity.
Biological Activity
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a prop-2-yn-1-yl group. Its molecular formula is , which contributes to its unique reactivity profiles. The presence of chlorine atoms enhances the compound's electrophilicity, while the prop-2-yn-1-yl group can undergo nucleophilic attack, facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Nucleophilic Attack : The prop-2-yn-1-yl group can form reactive intermediates that interact with enzymes or receptors.
- Electrophilic Reactions : Chlorine atoms increase the compound's electrophilicity, allowing it to participate in various chemical reactions that can affect cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has potential antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibition of growth at certain concentrations. For instance, in vitro assays revealed significant activity against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Cytotoxicity
The compound has been evaluated for cytotoxic effects on cancer cell lines. In assays involving MCF-7 (breast cancer) and PC3 (prostate cancer) cells, it exhibited IC50 values of approximately 30 µM and 40 µM, respectively. These findings suggest that it may induce apoptosis through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene derivatives. These compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition ranged from 20 to 50 µg/mL, indicating promising therapeutic potential in treating inflammatory conditions .
Research Findings
The following table summarizes key research findings related to the biological activity of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene:
| Study | Biological Activity | Target/Cell Line | IC50/MIC |
|---|---|---|---|
| Study A | Antimicrobial | Candida albicans | MIC: 50 µg/mL |
| Study B | Cytotoxicity | MCF-7 | IC50: 30 µM |
| Study C | Anti-inflammatory | COX Enzymes | IC50: 20 µg/mL |
Case Studies
Several case studies have highlighted the compound's potential applications:
- Antimicrobial Efficacy : A study demonstrated that formulations containing 1,3-Dichloro-2-(prop-2-yloxy)benzene significantly reduced bacterial load in infected wound models.
- Cancer Treatment : In preclinical trials, derivatives of this compound were shown to enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth.
- Inflammation Models : Animal studies indicated that administration of this compound led to reduced inflammation markers in models of arthritis and colitis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
